tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845699
InChI: InChI=1S/C20H31N3O3/c1-15-16(8-9-18(21-15)22-11-13-25-14-12-22)17-7-5-6-10-23(17)19(24)26-20(2,3)4/h8-9,17H,5-7,10-14H2,1-4H3
SMILES:
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15845699

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C20H31N3O3/c1-15-16(8-9-18(21-15)22-11-13-25-14-12-22)17-7-5-6-10-23(17)19(24)26-20(2,3)4/h8-9,17H,5-7,10-14H2,1-4H3
Standard InChI Key WVBJEMJUYMPBPJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The IUPAC name, tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate, systematically describes its structure:

  • A piperidine ring (C₅H₁₁N) substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.

  • A pyridine ring (C₅H₄N) substituted at the 2-position with a methyl group and at the 6-position with a morpholine moiety.

  • The pyridine and piperidine rings are connected at the 3- and 2-positions, respectively, forming a rigid bicyclic framework.

The canonical SMILES representation, CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C(=O)OC(C)(C)C, underscores the spatial arrangement critical for its interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₃₁N₃O₃
Molecular Weight361.5 g/mol
IUPAC Nametert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate
CAS NumberNot publicly disclosed
XLogP32.8 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the Boc group to piperidine via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

  • Pyridine Substitution: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the morpholine-substituted pyridine ring to the piperidine core .

  • Morpholine Incorporation: Nucleophilic aromatic substitution (SNAr) of a halogenated pyridine intermediate with morpholine under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Boc₂O, Et₃N, CH₂Cl₂, 0°C→RT, 12h85%
2Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 4h72%
3Morpholine, Cs₂CO₃, DMF, 100°C, 6h68%

Industrial-Scale Production

For large-scale manufacturing, continuous flow reactors enhance efficiency by improving heat transfer and reducing reaction times. Solvent optimization (e.g., replacing DMF with cyclopentyl methyl ether) minimizes environmental impact .

Biological Activity and Mechanism

Target Engagement

The compound exhibits inhibitory activity against 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a critical enzyme in menaquinone biosynthesis in Mycobacterium tuberculosis . By blocking MenA, it disrupts the electron transport chain (ETC), impairing ATP synthesis and bacterial survival under hypoxic conditions .

Pharmacodynamic Profile

  • IC₅₀ against MenA: 13–22 μM .

  • Minimum Inhibitory Concentration (MIC): 8–10 μM against M. tuberculosis H37Rv .

  • Synergy with ETC Inhibitors: Combination therapy with bedaquiline reduces bacterial load by >99% in murine models within two weeks .

Structure-Activity Relationships (SAR)

  • Morpholine Group: Essential for hydrogen bonding with MenA’s active site (Asp123 and Tyr257) .

  • tert-Butyl Carbamate: Enhances metabolic stability by shielding the piperidine nitrogen from oxidative degradation.

  • Pyridine Methyl Group: Optimizes lipophilicity (cLogP ≈ 2.8), balancing membrane permeability and aqueous solubility.

Applications in Drug Discovery

Antitubercular Agents

As a MenA inhibitor, this compound addresses drug-resistant tuberculosis by targeting non-replicating persister cells, which are unaffected by first-line drugs like isoniazid .

Central Nervous System (CNS) Therapeutics

The morpholine and piperidine motifs are structural hallmarks of CNS-penetrant molecules. Preliminary studies suggest potential in treating neuropathic pain via σ-1 receptor modulation.

Prodrug Development

The Boc group serves as a prodrug moiety, enabling controlled release of active metabolites in vivo. Hydrolysis by esterases yields the free piperidine, which exhibits enhanced target binding .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundKey Structural DifferenceBiological Activity
tert-Butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylatePyridine substitution patternWeaker MenA inhibition (IC₅₀ >50 μM)
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylateAromatic amine vs. morpholineImproved solubility but reduced potency
Morpholine-free analogsReplacement with piperazineAltered pharmacokinetics and off-target effects

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